molecular formula C20H27F3N2O5 B161735 (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid CAS No. 130414-30-1

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid

Cat. No.: B161735
CAS No.: 130414-30-1
M. Wt: 432.4 g/mol
InChI Key: YNLDFNVDZZGPHE-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid is a chiral compound of significant interest in pharmaceutical and chemical research. It serves as a key synthetic intermediate and reactant in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production pathway of Lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor . The structure features a hexanoic acid backbone with stereospecific (S)-configurations and a 2,2,2-trifluoroacetyl protecting group, which is crucial for directing regio-specific reactions during complex peptide synthesis . This compound is primarily valued for its application in the development and quality control of peptide-based therapeutics. Researchers utilize it in the design of enzyme inhibitors and receptor modulators, contributing to advancements in treatments for various diseases . The incorporation of the 6-aminohexanoic acid segment, a hydrophobic and flexible structural element, can enhance the stability and bioavailability of resulting peptides by reducing their susceptibility to proteolysis . Handling should be performed with care. The compound has associated hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . It is recommended to store the material sealed in a dry environment at room temperature to ensure its stability and longevity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

130414-30-1

Molecular Formula

C20H27F3N2O5

Molecular Weight

432.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

InChI

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)/t15-,16+/m0/s1

InChI Key

YNLDFNVDZZGPHE-JKSUJKDBSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O

Other CAS No.

130414-30-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

    Introduction of the ethoxycarbonyl group: The protected lysine is reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.

    Addition of the phenylpropyl group: The intermediate is then reacted with a phenylpropyl halide under basic conditions to attach the phenylpropyl group.

    Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced using trifluoroacetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxycarbonyl or phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    Protein binding: The compound may interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Compound A with structurally related compounds from the provided evidence:

Compound CAS RN Molecular Formula Key Substituents Molecular Weight Applications References
Compound A 116169-90-5 C₂₁H₂₆F₃N₂O₆* (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl; 2,2,2-trifluoroacetyl ~474.45 g/mol† Pharmaceutical intermediates
(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid 2212-75-1 C₁₄H₂₀N₂O₄ Phenylmethoxycarbonyl (Cbz) 280.32 g/mol Peptide synthesis protection
Lisinopril (IUPAC: (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid) 76547-98-3 C₂₁H₃₁N₃O₅ 1-hydroxy-1-oxo-4-phenylbutan-2-yl; pyrrolidine-2-carboxylic acid 405.49 g/mol ACE inhibitor (hypertension treatment)
6-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid 407-91-0 C₈H₁₂F₃NO₃ Trifluoroacetyl 227.18 g/mol Bioconjugation; drug delivery
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate 2165435-43-6 C₁₂H₂₄N₂O₄ Ethoxy-oxo-propan-2-yl; methyl ester 260.33 g/mol Prodrug development

† Calculated based on molecular formula.

Key Structural Differences

Backbone Modifications: Compound A and Lisinopril share a lysine-derived backbone but differ in N-terminal substituents. Lisinopril incorporates a pyrrolidine-2-carboxylic acid group, enhancing its ACE-binding affinity , while Compound A uses an ethoxy-oxo-phenylbutan-2-yl group for lipophilicity . 6-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid () lacks the phenyl and ethoxy groups, simplifying its structure for broader bioconjugation applications.

Protective Groups :

  • The phenylmethoxycarbonyl (Cbz) group in CAS 2212-75-1 () is a classical protecting group for amines in peptide synthesis, whereas Compound A ’s trifluoroacetyl group offers stronger electron-withdrawing effects, improving stability under acidic conditions .

Functional Moieties: Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate () introduces a methyl ester, making it a prodrug candidate with enhanced membrane permeability compared to carboxylic acid derivatives .

Research Findings

Stability and Metabolic Resistance

  • The trifluoroacetyl group in Compound A and CAS 407-91-0 significantly reduces enzymatic deacylation rates compared to acetyl or benzoyl derivatives. This property is critical for prolonging the half-life of peptide-based therapeutics .
  • Lisinopril’s hydroxy-oxo-phenylbutan-2-yl group facilitates hydrogen bonding with ACE active sites, but its lack of trifluoroacetyl makes it less stable in plasma compared to Compound A .

Pharmacological Implications

  • Lisinopril’s clinical success highlights the importance of pyrrolidine-2-carboxylic acid in ACE inhibition, whereas Compound A’s trifluoroacetyl group may offer advantages in targeting cysteine proteases or kinases .

Biological Activity

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid, also known as a derivative of amino acids with complex structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits properties that may influence various biological pathways, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula for this compound is C20H27F3N2O5C_{20}H_{27}F_3N_2O_5, and it possesses a molecular weight of approximately 432.43 g/mol. The structural complexity is indicated by multiple functional groups, including an amino group, an ethoxy carbonyl moiety, and a trifluoroacetyl group.

Key Structural Features

FeatureDescription
Molecular FormulaC20H27F3N2O5C_{20}H_{27}F_3N_2O_5
Molecular Weight432.43 g/mol
Functional GroupsAmino, Ethoxy, Trifluoroacetyl
SolubilitySoluble in polar organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is thought to modulate enzymatic activities and influence metabolic pathways due to its structural resemblance to naturally occurring amino acids and peptides.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
  • Receptor Interaction : There is a possibility of interaction with neurotransmitter receptors due to the amino acid-like structure, which could influence neurochemical signaling.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be relevant for reducing oxidative stress in biological systems.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of structurally related compounds. For instance:

  • Study on Antioxidant Activity : Research demonstrated that derivatives similar to (2S)-6-amino acid exhibited significant antioxidant properties in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Enzyme Interaction Studies : Investigations into the inhibition of specific enzymes (e.g., proteases) revealed that modifications at the amino acid level can lead to increased inhibitory potency, indicating a promising avenue for drug development.

Toxicology and Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown low toxicity levels in preliminary assessments. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic strategies for constructing the (2S)-6-aminohexanoic acid backbone with trifluoroacetyl and ethoxy-oxo-phenylbutan substituents?

The synthesis typically involves chiral auxiliaries and coupling reactions. For example, tert-butyl oxazinane derivatives (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can act as chiral templates to control stereochemistry during amino acid backbone formation . Sequential coupling of boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and protecting group strategies (e.g., trifluoroacetyl for amine protection) are critical for introducing substituents .

Q. Which analytical methods are most reliable for characterizing this compound’s stereochemical purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H and 13^{13}C NMR validate structural integrity. Chiral HPLC or supercritical fluid chromatography (SFC) with columns like Chiralpak® IC resolves enantiomeric excess (>98% ee) . X-ray crystallography of intermediates (e.g., oxazinane derivatives) provides absolute configuration validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the coupling of the trifluoroacetyl-protected amine with the ethoxy-oxo-phenylbutan fragment?

Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like tricyclohexylphosphine enhance cross-coupling efficiency in boronate reactions .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while methyl tert-butyl ether aids in post-reaction purification .
  • Temperature control : Maintaining 95°C during Suzuki-Miyaura coupling minimizes side reactions .

Q. What strategies mitigate racemization during the deprotection of chiral intermediates?

  • Use mild acidic conditions (e.g., TFA in DCM at 0°C) for tert-butyloxycarbonyl (Boc) group removal to preserve stereochemistry .
  • Enzymatic resolution with acylases can recover enantiopure products from partially racemized mixtures .

Q. How do solvent polarity and temperature influence the stability of the trifluoroacetyl group under basic conditions?

Trifluoroacetyl groups are susceptible to hydrolysis in aqueous basic media. Non-polar solvents (e.g., THF) and temperatures below 25°C stabilize the group during reactions. Kinetic studies show a hydrolysis half-life of >24 hours in THF at pH 8 .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields (50–95%) for the final coupling step?

Discrepancies arise from:

  • Catalyst loading : Lower Pd(OAc)2_2 concentrations (<2 mol%) reduce side-product formation but slow reaction kinetics .
  • Purification methods : Column chromatography vs. SFC can lead to yield variations due to differing recovery efficiencies .
  • Starting material purity : Enantiomeric impurities in oxazinane precursors propagate through synthetic steps, reducing effective yields .

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values?

  • Standardize chiral stationary phases (e.g., Chiralpak® IC) and mobile phase compositions (e.g., MeOH/CO2_2 for SFC) across studies .
  • Validate ee using multiple techniques (e.g., NMR with chiral shift reagents and HPLC) to rule out method-specific artifacts .

Methodological Recommendations

Q. What purification techniques are optimal for isolating the final compound with high purity?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for >99% purity .
  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline products suitable for X-ray analysis .

Q. How can computational modeling aid in predicting the compound’s reactivity and stability?

Density functional theory (DFT) calculations predict hydrolysis pathways of the trifluoroacetyl group, while molecular docking identifies potential steric clashes in coupling reactions .

Safety and Handling

Q. What precautions are necessary when handling the trifluoroacetyl-protected intermediates?

  • Use fume hoods and PPE (gloves, goggles) due to potential release of toxic HF during hydrolysis .
  • Store intermediates under inert gas (N2_2) at -20°C to prevent moisture-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.